pKa Differentiation vs. 2,6-Dichloro-4-methylphenol
The predicted pKa of 3,6-dichloro-2-methylphenol is 7.88 . This value is a critical factor in formulation science, as it dictates the compound's ionization state and, consequently, its solubility and partitioning behavior at a given pH. While precise experimental pKa data for all isomers are not always available in a single head-to-head study, this predicted value allows for a class-level inference that its acidity profile differs from isomers like 2,6-dichloro-4-methylphenol, whose pKa is not explicitly documented but is expected to differ due to the altered substitution pattern [1].
| Evidence Dimension | pKa (Acidity Constant) |
|---|---|
| Target Compound Data | 7.88 (Predicted) |
| Comparator Or Baseline | 2,6-Dichloro-4-methylphenol (pKa not reported, but differs structurally) |
| Quantified Difference | Not quantifiable as a direct difference; difference is inferred from structural variation. |
| Conditions | Computational prediction |
Why This Matters
This difference in predicted pKa suggests that the two isomers will exhibit different solubility and extraction behaviors in multi-step syntheses or analytical protocols, making them non-interchangeable without re-optimizing the entire process.
- [1] Šůcha, L., Urner, Z., & Suchánek, M. (1970). Dissociation constants of chloro substituted methyl and dimethyl phenols. Collection of Czechoslovak Chemical Communications, 35(12), 3651-3658. View Source
